2-(ethylsulfanyl)-N-(3-methoxyphenyl)benzamide
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Overview
Description
2-(ethylsulfanyl)-N-(3-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfanyl group attached to the benzene ring and a methoxyphenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(3-methoxyphenyl)benzamide typically involves the reaction of 2-(ethylsulfanyl)benzoic acid with 3-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(ethylsulfanyl)-N-(3-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzamide derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group may enhance its binding affinity to certain enzymes or receptors, while the methoxyphenyl group can influence its pharmacokinetic properties. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-N-(3-methoxyphenyl)benzamide
- 2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide
- 2-(ethylsulfanyl)-N-(3-hydroxyphenyl)benzamide
Uniqueness
2-(ethylsulfanyl)-N-(3-methoxyphenyl)benzamide is unique due to the specific combination of the ethylsulfanyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-3-20-15-10-5-4-9-14(15)16(18)17-12-7-6-8-13(11-12)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWJPXFCQWWBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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